2-Methoxycarbonyl-4-methoxyphenylboronic acid
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Overview
Description
4-Methoxycarbonylphenylboronic acid can be used as a reagent in Suzuki–Miyaura cross-coupling reaction with aryl halides to form C-C bonds. It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .
Molecular Structure Analysis
The structure of a similar compound, 2-(Methoxycarbonyl)phenylboronic acid, involves two crystallographically independent conformers, A and B, in a 1:2 ratio; molecules of conformer A are located on a crystallographic mirror plane .
Physical and Chemical Properties Analysis
The molecular weight of a similar compound, 2-Formyl-4-methoxyphenylboronic acid, is 180.059387 Da .
Scientific Research Applications
Supramolecular Assembly Design and Synthesis
2-Methoxycarbonyl-4-methoxyphenylboronic acid has been utilized in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) explored the assembly of phenylboronic and 4-methoxyphenylboronic acids with 4,4′-bipyridine, showcasing the formation of O–H⋯N hydrogen bonds and a centrosymmetric cyclic C–H⋯O hydrogen bonding dimer in the crystal structure of 4-methoxyphenylboronic acid. This highlights its role in facilitating specific molecular interactions and structural formations in chemical engineering and material science applications (Pedireddi & Seethalekshmi, 2004).
Hybrid Nanomaterials Characterization
Monteiro et al. (2015) reported the immobilization of (S)-BINOL, derivatized with carboxylic acid, onto diamine-functionalized multiwalled carbon nanotubes via a covalent linkage involving 4-methoxyphenylboronic acid. This method demonstrates the chemical's utility in the development of hybrid nanomaterials, offering insights into its potential for enhancing material properties and functionalities in nanotechnology and material science fields (Monteiro et al., 2015).
Palladium-catalyzed Methoxycarbonylation
Cao et al. (2020) explored the methoxycarbonylation of arylboronic acid, including this compound, in the presence of copper(I) thiophene-2-carboxylate (CuTC). This research showcases the versatility of this compound in organic synthesis, particularly in the esterification of pharmaceutical drugs, demonstrating its broad utility in synthetic chemistry (Cao et al., 2020).
Fluorescence Quenching Mechanism Study
The study of fluorescence quenching mechanisms in boronic acid derivatives, including this compound derivatives, has been investigated by Geethanjali, Nagaraja, and Melavanki (2015). This research contributes to the understanding of fluorescence properties in boronic acid derivatives, providing valuable insights for applications in sensing, imaging, and analytical chemistry (Geethanjali, Nagaraja, & Melavanki, 2015).
Mechanism of Action
Target of Action
The primary target of 2-Methoxycarbonyl-4-methoxyphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound acts as a nucleophilic organic group. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group of this compound is transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The compound’s stability and preparation ease may impact its bioavailability.
Result of Action
The primary molecular result of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction . The reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Safety and Hazards
Future Directions
4-Methoxycarbonylphenylboronic acid can be used in several reactions such as the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, and One-pot ipso-nitration of arylboronic acids . These reactions have potential applications in the synthesis of various organic compounds.
Properties
IUPAC Name |
(4-methoxy-2-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEMXKRTNMWVHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681861 |
Source
|
Record name | [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-40-4 |
Source
|
Record name | [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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